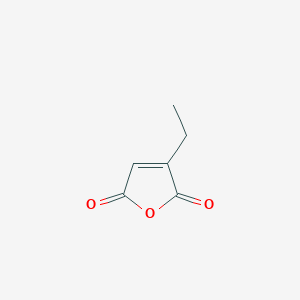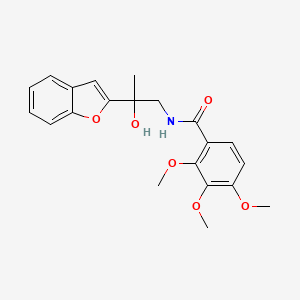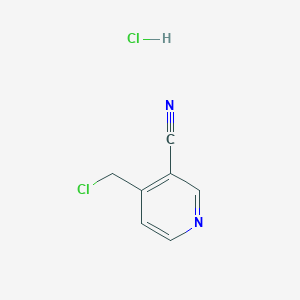![molecular formula C18H18N2O5 B2852674 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide CAS No. 851403-92-4](/img/structure/B2852674.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes kainate and AMPA. DMQX has been widely used in scientific research to investigate the physiological and biochemical effects of glutamate receptors.
Mechanism of Action
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide acts as a competitive antagonist of kainate and AMPA receptors, binding to the receptor site and preventing the activation of the receptor by glutamate. By blocking the activation of these receptors, this compound can modulate synaptic transmission and plasticity.
Biochemical and physiological effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to reduce excitatory postsynaptic currents in hippocampal neurons, indicating a role in modulating synaptic transmission. In vivo, this compound has been shown to reduce seizure activity and excitotoxicity in animal models, suggesting a potential therapeutic role in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide in lab experiments is its high selectivity for kainate and AMPA receptors, allowing for specific modulation of these receptors without affecting other glutamate receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other glutamate receptor antagonists, requiring higher concentrations for effective blockade.
Future Directions
There are a number of future directions for research involving N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide. One area of interest is the role of kainate and AMPA receptors in neurological disorders such as epilepsy and stroke, and the potential therapeutic use of this compound in these conditions. Additionally, further investigation is needed to fully understand the physiological and biochemical effects of this compound on synaptic transmission and plasticity, and its potential as a research tool for investigating glutamate receptor function.
Synthesis Methods
The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide involves the reaction of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with ethylenediamine, followed by the addition of furan-2-carboxylic acid. The resulting compound is then purified through recrystallization and column chromatography.
Scientific Research Applications
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide has been extensively used in scientific research to study the physiological and biochemical effects of glutamate receptors. In particular, this compound has been used to investigate the role of kainate and AMPA receptors in synaptic transmission, plasticity, and excitotoxicity.
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-13-5-6-14(24-2)16-12(13)10-11(17(21)20-16)7-8-19-18(22)15-4-3-9-25-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIPTBCJAZBZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2852592.png)



![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2852598.png)


![5-[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852602.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2852604.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid](/img/structure/B2852608.png)
![(5-Fluoropyridin-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2852610.png)
![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)


